4-(Trifluoromethylsulfonyl)anisole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

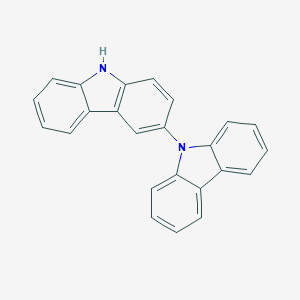

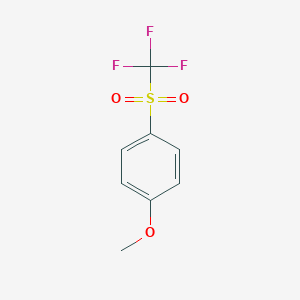

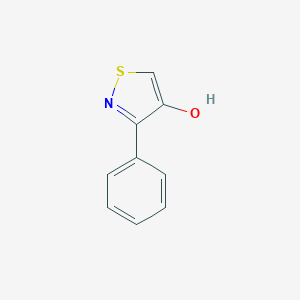

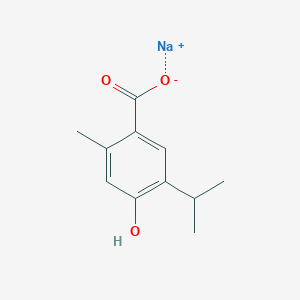

4-(Trifluoromethylsulfonyl)anisole is a chemical compound with the molecular formula C8H7F3O3S . It is also known as 1-Methoxy-4-Trifluoromethanesulfonyl-Benzene . This product is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylsulfonyl)anisole consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 240.2 g/mol .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

“4-(Trifluoromethylsulfonyl)anisole” is used in chemical synthesis . It is a part of the Thermo Scientific Chemicals product portfolio and is used in various organic compounds .

Fluorescence Spectroscopy

This compound has been used in fluorescence spectroscopy for temperature measurements . The study used a Hg (Xe) arc lamp as a continuous light source that has a wide range of emissions in wavelength . This setup allows for high spatial and temporal resolution to acquire quantitative data for the control of fluid thermal systems .

Tracer-Induced Fluorescence

The compound is used in tracer-induced fluorescence, which has become a major tool for experimental studies of fluid dynamics in reaction flows . This technique is ideal for one-or two-dimensional quantitative or qualitative measurements of the concentration of tracked species or reactive species and their temperature .

Thermolysis Studies

Thermolysis of trifluoromethanesulfonyl azide in solvents composed of 1:1 mixtures of benzene and substituted benzenes gives trifluoromethanesulfonanilide and substituted trifluoromethanesulfonanilides . The isomer ratios, the total rate ratios, and the partial rate factors for the sulfonamidation have been determined .

Metal-Free Azidotrifluoromethylation

Trifluoromethanesulfonyl azide has been used as a bifunctional reagent for metal-free azidotrifluoromethylation of unactivated alkenes . This method provides building blocks from abundant alkenes and trifluoromethanesulfonyl azide .

Transition-Metal Catalyzed Cross-Coupling Reactions

Efficient access to 1,1-dibromo-2-(trifluoromethoxy)alkenes allowed their further modification by transition-metal catalyzed cross-coupling reactions with terminal alkyne, arylboronic acids, and thiophenols as well as reduction reactions .

Safety and Hazards

Zukünftige Richtungen

4-(Trifluoromethylsulfonyl)anisole is primarily used for research purposes. As research progresses, new applications and uses for this compound may be discovered.

Relevant Papers Several papers have been published on anisole, a related compound, and its properties. These papers discuss the fluorescence quantum yield for anisole at elevated temperatures and pressures , the photo-physical properties of anisole , and the fluorescence spectroscopy of anisole at elevated temperatures and pressures . These papers could provide valuable insights into the properties and potential applications of 4-(Trifluoromethylsulfonyl)anisole.

Eigenschaften

IUPAC Name |

1-methoxy-4-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-14-6-2-4-7(5-3-6)15(12,13)8(9,10)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMRPUPSJOQDBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344662 |

Source

|

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethylsulfonyl)anisole | |

CAS RN |

15183-74-1 |

Source

|

| Record name | 4-(Trifluoromethylsulfonyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Difluoromethyl)benzo[d]thiazole](/img/structure/B91472.png)

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)

![Disodium 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B91492.png)